molecular formula C8H13NO B14165887 2-Isopropyl-4,5-dimethyloxazole CAS No. 19519-45-0

2-Isopropyl-4,5-dimethyloxazole

Cat. No.: B14165887
CAS No.: 19519-45-0
M. Wt: 139.19 g/mol
InChI Key: OHMVVHYBMWXHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4,5-dimethyloxazole is a heterocyclic organic compound with the molecular formula C8H13NO. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4,5-dimethyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyronitrile with acetic anhydride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4,5-dimethyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Scientific Research Applications

2-Isopropyl-4,5-dimethyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,5-dimethyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-isopropyloxazole: Shares a similar structure but differs in the position of the isopropyl group.

    2-Isopropyl-4,5-dimethylthiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

    2-Isopropyl-4,5-dimethylimidazole: Contains two nitrogen atoms in the ring instead of one.

Uniqueness

2-Isopropyl-4,5-dimethyloxazole is unique due to its specific substitution pattern and the presence of both isopropyl and dimethyl groups on the oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4,5-dimethyl-2-propan-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMVVHYBMWXHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173168
Record name 2-Isopropyl-4,5-dimethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

174.00 to 176.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 4,5-Dimethyl-2-(1-methylethyl)oxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19519-45-0
Record name 4,5-Dimethyl-2-(1-methylethyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19519-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-4,5-dimethyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019519450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-4,5-dimethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-2-(1-methylethyl)oxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.